1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol
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Overview
Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol is a synthetic organic compound that features a carbazole core substituted with bromine atoms and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Carbazole is brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated carbazole is then reacted with a suitable amine, such as tetrahydrofuran-2-ylmethylamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, or the hydroxyl group can be reduced to a methylene group.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-1-ol: Similar structure with a different position of the hydroxyl group.
1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-butan-2-ol: Similar structure with an extended carbon chain.
1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol is unique due to its specific substitution pattern and the presence of both bromine atoms and a tetrahydrofuran moiety. This combination of functional groups may impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h3-6,8-9,15-16,23,25H,1-2,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQAENADPYABIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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